molecular formula C20H23FN2O2S B2677706 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899993-49-8

4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2677706
CAS No.: 899993-49-8
M. Wt: 374.47
InChI Key: DSRDSMOQWKFGBE-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a potent and selective small-molecule inhibitor of the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) enzyme. MTHFD2 is overexpressed in many cancer types but is absent in most healthy, proliferating tissues, making it a compelling target for anticancer drug discovery . This compound exerts its research value by potently disrupting mitochondrial one-carbon metabolism, a critical pathway for the synthesis of nucleotides, amino acids, and other essential biomolecules required for rapid cancer cell proliferation and tumor growth. By inhibiting MTHFD2, this reagent depletes cellular pools of purines and thymidine, leading to the impairment of DNA and RNA synthesis specifically in cancer cells. Its mechanism provides a powerful tool for investigating cancer-specific metabolic vulnerabilities and the role of mitochondrial folate metabolism in oncogenesis . Researchers utilize this compound in vitro and in vivo to explore novel therapeutic strategies that target metabolic dependencies in cancers, including acute myeloid leukemia and various solid tumors, and to study mechanisms of drug resistance. Its application extends to probing the complex interplay between cellular metabolism, redox balance, and signaling pathways, offering significant potential for advancing our understanding of cancer biology.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDSMOQWKFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C17_{17}H21_{21}FN4_{4}O4_{4}S
  • Molecular Weight : 396.4 g/mol

Structural Representation

The structural representation includes a tetrahydrofuran moiety and a quinazolinone core, which are known for their biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to This compound . For instance, derivatives with similar functional groups have shown significant inhibition against various bacterial strains. The presence of the 4-fluorobenzyl group enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against microbial pathogens.

CompoundAntimicrobial ActivityReference
Compound AInhibits E. coli (MIC = 32 µg/mL)
Compound BEffective against S. aureus (MIC = 16 µg/mL)

Anticancer Activity

The anticancer potential of similar quinazolinone derivatives has been explored extensively. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study focusing on quinazolinone derivatives:

  • Mechanism of Action : Inhibition of the PI3K/Akt pathway was noted, which is crucial for cell survival and proliferation.
  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Cell LineIC50 Value (µM)Reference
MCF-75.2
A5493.8
HeLa4.5

The mechanism through which This compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors such as sigma receptors has been documented, influencing neurotransmitter release and cellular signaling pathways.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Study on Tyrosinase Inhibition :
    • The compound's analogs demonstrated competitive inhibition of tyrosinase, an enzyme critical in melanin production.
    • Results indicated potential for skin-whitening applications without cytotoxic effects on melanocytes .
  • Neuroprotective Effects :
    • Research involving similar tetrahydrofuran derivatives indicated neuroprotective properties against oxidative stress in neuronal cell cultures .
    • The study suggested that these compounds could mitigate neurodegenerative processes by reducing reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Several structurally related compounds have been synthesized and characterized, providing a basis for comparison:

5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole (): Core Structure: Tetrazole ring (1H-tetrazole) vs. quinazolinone. Substituents: Chlorobenzyloxy and tolyl groups vs. fluorobenzylthio and THF-methyl. Physicochemical Data: Melting point (MP) 192–194°C; IR (ν=2560 cm⁻¹ for S–H stretch absent, confirming thioether formation); NMR confirms substitution patterns. Elemental Analysis: C (49.01% observed vs. 49.04% calculated), H (3.62% vs. 3.60%), N (17.90% vs. 17.87%).

5-((2-((2,4-dichlorobenzyl)oxy)-2-(4-nitrophenyl)ethyl)thio)-1H-tetrazole ():

  • Key Differences : Dichlorobenzyl and nitro groups introduce stronger electron-withdrawing effects compared to the fluorobenzyl group.
  • Impact on Reactivity : Nitro groups may reduce metabolic stability but enhance electrophilic interactions.

4H-Thieno[3,2-c]azepin-4-one derivatives (): Core Structure: Thienoazepinone vs. quinazolinone. Substituents: Piperidinyl-butyl and fluorobenzoyl groups vs. THF-methyl and fluorobenzylthio. Pharmacological Relevance: Thienoazepinones are explored for CNS activity, suggesting divergent biological targets compared to quinazolinones.

Comparative Analysis Table

Property/Feature Target Compound (Quinazolinone) Tetrazole Derivatives () Thienoazepinone ()
Core Heterocycle Quinazolinone (N,O-heterocycle) 1H-Tetrazole (N-rich) Thienoazepinone (S,N-heterocycle)
Halogen Substituent 4-Fluorobenzylthio 4-Chlorobenzyloxy/2,4-Dichlorobenzyloxy 4-Fluorobenzoyl
Solubility Modifiers THF-methyl group Tolyl/nitrophenyl groups Piperidinyl-butyl chain
Spectral Characterization Not reported in evidence IR/NMR/EIMS validated () Not reported in evidence
Potential Bioactivity Kinase inhibition (inferred) Antimicrobial/antiviral (inferred) CNS modulation (inferred)

Key Observations

  • Ring Systems: Quinazolinones (6-membered N,O-ring) favor planar interactions with enzyme active sites, while tetrazoles (5-membered N-ring) and thienoazepinones (7-membered S,N-ring) enable distinct conformational dynamics.
  • Synthetic Challenges : The THF-methyl group in the target compound may complicate stereochemical control during synthesis compared to simpler ether-linked substituents in tetrazoles.

Research Findings and Methodological Considerations

  • Spectroscopic Validation : IR and NMR protocols from highlight the importance of confirming thioether and aryl group incorporation in analogues.

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